2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves multi-step chemical processes. Notably, derivatives have been synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone through propargylation followed by click reactions. This method showcases the adaptability of the fluoro-phenyl and triazolyl moieties in creating compounds with potential antimicrobial activity (Nagamani et al., 2018). Additionally, germanium analogs of agricultural fungicides have been synthesized, illustrating the compound's role in bioisosteric studies and fungicidal properties (Tacke et al., 1992).
Molecular Structure Analysis
Structural characterization of triazol derivatives reveals key insights into their molecular architecture. X-ray diffraction analyses of 1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives have shown the presence of O–H···N hydrogen bonds and C–H···N interactions, promoting the formation of infinite chains within the crystal network. These interactions are crucial for understanding the compound's solid-state behavior and molecular stability (Zambrano-Huerta et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives towards various reagents and conditions has been explored in different studies. For instance, the compound's analogs have shown significant antifungal activities against various strains, indicating the potential of triazol derivatives in developing new antifungal agents (Zambrano-Huerta et al., 2019).
Scientific Research Applications
It has potential applications in the study of Si/Ge bioisosterism (Tacke et al., 1993).
New bis-1,2,4-triazole derivatives, including this compound, are useful in the synthesis of new compounds for scientific research (Bekircan & Bektaş, 2006).
It is a high-affinity, orally active, h-NK(1) receptor antagonist with potential clinical efficacy (Harrison et al., 2001).
The compound has shown antifungal activity comparable to fluconazole, making it useful in anti-yeast research (Valdez-Arcos et al., 2021).
Its derivatives exhibit high activity against Candida spp. strains and low toxicity, positioning them as potential antifungal compounds (Zambrano-Huerta et al., 2019).
Synthesized compounds of this nature are soluble in organic solvents and insoluble in water, suggesting potential medical applications (Bihdan & Parchenko, 2018).
Derivatives of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol demonstrated excellent antifungal activities against common pathogens, exceeding the performance of commercial fungicides (Yu et al., 2009).
[4-18F]fluconazole, related to this compound, is used to measure the pharmacokinetics of fluconazole in animals through radioactivity measurements and PET (Livni et al., 1992).
Fluconazole, a similar agent, is a broad-spectrum antifungal agent used for treating various fungal infections (Richardson et al., 1990).
It has also been used in studies related to metabolization in animals, indicating its relevance in veterinary pharmacology (Anderson et al., 1999).
Safety And Hazards
Future Directions
The future directions in the research of triazole derivatives could involve further exploration of their anticancer properties and their potential as antiviral and anti-infective drugs . More studies are needed to fully understand their mechanism of action and to evaluate their safety and efficacy in clinical trials.
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6O/c14-12-3-1-11(2-4-12)13(21,5-19-9-15-7-17-19)6-20-10-16-8-18-20/h1-4,7-10,21H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEOBFHUKGPCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(CN3C=NC=N3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002283 | |
Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
CAS RN |
81886-51-3 | |
Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081886513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JV2G3V5W0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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